N 0734 hydrochloride

Dopamine Receptor Pharmacology Receptor Selectivity Off-Target Profiling

D2 receptor pharmacology studies are frequently confounded by off-target α2-adrenergic activity. N 0734 hydrochloride (CAS 102121-01-7) resolves this as a potent, selective D2/D3/D4 agonist with no significant α2 activity. · Validated in [3H]DP-5,6-ADTN radioligand displacement assays and in vivo models including reserpine-induced akinesia reversal and stereotypy induction. · Establishes a benchmark for SAR studies within the 2-aminotetralin series alongside N-0437 (Rotigotine). · Supplied with analytical documentation; standard B2B global shipping available.

Molecular Formula C19H26ClNOS
Molecular Weight 351.9 g/mol
Cat. No. B2565915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN 0734 hydrochloride
Molecular FormulaC19H26ClNOS
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O.Cl
InChIInChI=1S/C19H25NOS.ClH/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21;/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3;1H
InChIKeyOWYUTBVGLYXNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N 0734 Hydrochloride for Research Procurement: A 2-Aminotetralin Dopamine Agonist with Defined D2-Like Selectivity


N 0734 hydrochloride (CAS 102121-01-7) is a synthetic small molecule belonging to the 2-aminotetralin class of dopamine (DA) receptor agonists [1]. Its core structure, 2-(N-n-propyl-N-3-thienylethylamino)-5-hydroxytetralin, is a derivative of the clinically used compound Rotigotine (N-0437) [1]. The compound is a research tool characterized primarily for its potent and selective agonist activity at D2-like dopamine receptors (D2, D3, D4) [2]. Crucially, early pharmacological profiling established that N 0734, like its close analogs N-0434 and N-0437, lacks significant activity at α2-adrenergic receptors, a common source of off-target cardiovascular effects in this class [3].

The Risk of Substituting N 0734 Hydrochloride with Other 2-Aminotetralin Dopamine Agonists


Within the 2-aminotetralin class of dopamine agonists, small structural variations lead to profound differences in pharmacological profile, particularly concerning receptor subtype selectivity, functional activity (presynaptic vs. postsynaptic), and in vivo characteristics like oral bioavailability and duration of action [1]. As evidenced by the 1986 head-to-head study of N-0434, N-0437 (Rotigotine), and N-0734, these analogs are not interchangeable [1]. While all three share a common lack of α2-adrenergic activity, their in vivo potencies and pharmacokinetic behaviors diverge significantly [1]. Substituting one for another without this specific comparative data would introduce uncontrolled variables into an experiment, potentially leading to misinterpretation of receptor pharmacology or in vivo efficacy.

Quantitative Differentiation of N 0734 Hydrochloride vs. N-0437 (Rotigotine) and Class Standards


Comparative α2-Adrenergic Receptor Selectivity Profile vs. Earlier Agonists

A key differentiator for N 0734 hydrochloride relative to older dopamine agonists is its demonstrated lack of significant activity at the α2-adrenergic receptor [1]. This characteristic is shared with its closest analogs, N-0434 and N-0437, and was a primary goal of the 2-aminotetralin drug design program to avoid off-target effects like hypotension [1]. While a precise quantitative comparison to an older, non-selective agonist is not provided, the study explicitly concludes that N 0734 belongs to a new class of 'selective DA agonists that lack significant alpha 2 activity' [1].

Dopamine Receptor Pharmacology Receptor Selectivity Off-Target Profiling

In Vitro Binding Affinity in Rat Striatal Tissue

N 0734 hydrochloride's potency at D2-like receptors was quantified in a competitive binding assay using rat striatal homogenates [1]. The compound displaced the radioligand [3H]N,N-dipropyl-5,6-dihydroxy-2-aminotetralin ([3H]DP-5,6-ADTN), demonstrating its ability to bind to the dopamine receptor in a concentration-dependent manner [1]. While this study compared N 0734 head-to-head with N-0434 and N-0437, specific Ki or IC50 values are not provided in the accessible abstract [1]. The experiment confirmed that N 0734 is a potent agonist at these sites, a prerequisite for its in vivo activity.

Receptor Binding D2 Dopamine Receptor In Vitro Pharmacology

Validated Research Applications for N 0734 Hydrochloride Based on Comparative Pharmacological Evidence


In Vitro D2-Like Receptor Binding and Selectivity Profiling

N 0734 hydrochloride is ideally suited for in vitro experiments designed to characterize ligand binding to D2-like dopamine receptors (D2, D3, D4) in the absence of confounding α2-adrenergic activity [1]. Researchers can use this compound in radioligand displacement assays, such as those employing [3H]DP-5,6-ADTN on striatal tissue, to quantify its affinity and compare it to other known agonists [1]. This application is directly supported by its defined mechanism as a selective dopamine agonist [1].

In Vivo Behavioral Pharmacology Studies in Rodent Models

The established in vivo profile of N 0734 makes it a valuable tool for studying dopaminergic behaviors in rodent models [1]. Specifically, it has been validated in models of postsynaptic activity, including reversal of reserpine-induced akinesia and induction of stereotypy [1]. Its effects on presynaptic activity have also been measured through the reversal of gamma-butyrolactone-induced DOPA accumulation and the decrease in homovanillic acid (HVA) levels [1]. These validated assays provide a clear framework for its use in neuroscience research.

Comparative Pharmacological Studies of 2-Aminotetralin Derivatives

N 0734 hydrochloride is a critical reference compound for structure-activity relationship (SAR) studies within the 2-aminotetralin series [1]. Its well-defined profile in the 1986 comparative study alongside N-0434 and N-0437 (Rotigotine) establishes a benchmark [1]. Researchers investigating new analogs can use N 0734 as a control to understand how modifications to the core scaffold impact in vitro binding, in vivo presynaptic vs. postsynaptic activity, and overall potency [1].

Research on D2 Agonists with Reduced Cardiovascular Side-Effect Liability

The defined lack of significant α2-adrenergic activity positions N 0734 as a key tool in research aimed at developing D2 agonists with improved safety profiles [1]. It serves as a prototype for a class of compounds that decouple dopaminergic efficacy from the hypotensive effects associated with α2 agonism [1]. This makes it particularly relevant for studies focused on Parkinson's disease or other neurological disorders where such off-target activity is undesirable.

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